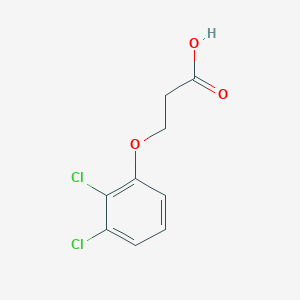

3-(2,3-Dichlorophenoxy)propanoic acid

Übersicht

Beschreibung

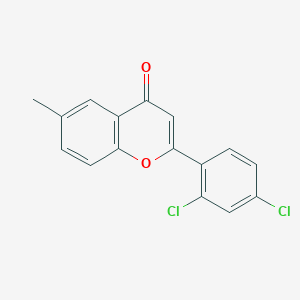

“3-(2,3-Dichlorophenoxy)propanoic acid” is a chemical compound with the CAS Number: 7170-58-3 . It has a molecular weight of 235.07 . This compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The molecular formula of “3-(2,3-Dichlorophenoxy)propanoic acid” is C9H8Cl2O3 . The IUPAC Standard InChI is InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3, (H,12,13) .

Physical And Chemical Properties Analysis

“3-(2,3-Dichlorophenoxy)propanoic acid” is a powder at room temperature . It has a molecular weight of 235.07 and a melting point of 142-147°C .

Wissenschaftliche Forschungsanwendungen

Herbicide Selectivity and Plant Growth

- Herbicide Effectiveness : 3-(2,3-Dichlorophenoxy)propanoic acid, under different names like dichlofop, has been studied for its effectiveness as a selective herbicide. It's particularly useful for controlling wild oat in wheat crops, as it inhibits auxin-stimulated elongation in these plants (Shimabukuro et al., 1978). Additionally, it has shown efficacy in controlling Italian ryegrass in winter wheat, with varying effectiveness based on the application stage and concentration (Khodayari et al., 1983).

Chemical Analysis and Configuration

- Absolute Configuration Determination : The absolute configuration of chiral alpha-aryloxypropanoic acids, including 3-(2,3-Dichlorophenoxy)propanoic acid, has been determined using vibrational circular dichroism studies. These studies are crucial for understanding the molecular structure and behavior of these compounds (He & Polavarapu, 2005).

Environmental Impact and Safety

- Environmental Safety : Research has been conducted on the effects of this compound, particularly as a herbicide, on the environment and non-target plants. For example, studies have looked at the effects of simulated acid rain and 2-(2,4-dichlorophenoxy)propanoic acid on crops like mustard, rape, and lettuce (Larsen, 1985).

Biochemical Interactions

- Adsorption Studies : The adsorption behaviors of herbicides like 2-(2,4-dichlorophenoxy)propanoic acid by electrochemically generated aluminum hydroxides have been investigated. These studies are important for understanding how such compounds interact with different materials and how they can be removed from environments (Kamaraj et al., 2015).

Bioremediation

- Bioremediation Potential : The bioremediation potential of microorganisms in degrading phenoxyalkanoic acid herbicides, including dichlorprop, a variant of 3-(2,3-Dichlorophenoxy)propanoic acid, has been explored. Strains like Sphingopyxis sp. DBS4 have been shown to effectively remove such herbicides from contaminated soils (Zhang et al., 2020).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the substance can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

3-(2,3-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c10-6-2-1-3-7(9(6)11)14-5-4-8(12)13/h1-3H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNLCJQJWPINRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201339779 | |

| Record name | 3-(2,3-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7170-58-3 | |

| Record name | 3-(2,3-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560072.png)

![N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2560074.png)

![N-[cyano(oxolan-3-yl)methyl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2560081.png)

![6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2560085.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2560087.png)

![[(3-Bromophenyl)amino]thiourea](/img/structure/B2560094.png)